N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE
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Overview
Description
N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that features a benzodiazole core linked to a trimethoxybenzamide moiety
Preparation Methods
The synthesis of N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: This can be achieved by reacting o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The benzodiazole core is then alkylated with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Coupling with Trimethoxybenzamide: The final step involves coupling the intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogenating agents like bromine.
Scientific Research Applications
N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Research focuses on its effects on different receptors and enzymes, exploring its potential as a drug candidate.
Biology: It is used in studies involving cell signaling pathways and molecular interactions.
Industry: The compound is investigated for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
N-({1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE can be compared with other similar compounds, such as:
N-(2-fluorophenyl)-N-methyl-4-(4-methylphenylsulfonyl)glycinamide: Both compounds contain a fluorophenyl group, but differ in their core structures and functional groups.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a thiazole core instead of a benzodiazole core, leading to different chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential to interact with a diverse range of biological targets.
Properties
IUPAC Name |
N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O4/c1-31-21-12-17(13-22(32-2)24(21)33-3)25(30)27-14-23-28-19-10-6-7-11-20(19)29(23)15-16-8-4-5-9-18(16)26/h4-13H,14-15H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEZSFMSKLJQRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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